molecular formula C16H23NO B5399604 N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5399604
M. Wt: 245.36 g/mol
InChI Key: MCHZHPCOKDKRMX-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a 4-ethylphenyl group via an ethyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 4-ethylphenylacetic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an amine, such as cyclopentylamine, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification by recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the ethyl linkage between the phenyl and cyclopentanecarboxamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-13-8-10-14(11-9-13)12(2)17-16(18)15-6-4-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZHPCOKDKRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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